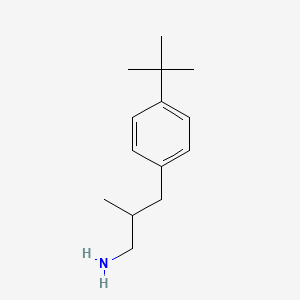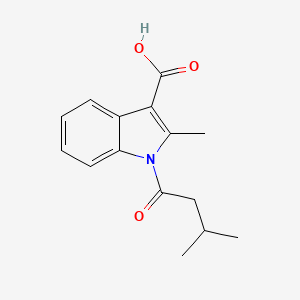
(2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-Pyrrolidine is a compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms
Vorbereitungsmethoden
The synthesis of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine typically involves the reaction of pyrrolidine with diphenylphosphine. The reaction conditions often require the presence of a base to facilitate the formation of the desired product. Industrial production methods may involve more complex procedures to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-Pyrrolidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one of the diphenylphosphino groups is replaced by another group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-Pyrrolidine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes.
Biology: The compound can be used in the study of biological systems, particularly in understanding the role of phosphorus-containing compounds in biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in various industrial processes, including catalysis and material science.
Wirkmechanismus
The mechanism of action of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine involves its interaction with molecular targets, such as metal ions in coordination chemistry. The phosphorus atoms in the compound can form bonds with metal ions, leading to the formation of stable complexes. These complexes can then participate in various chemical reactions, depending on the nature of the metal ion and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
4-(Diphenylphosphino)-2-[(diphenylphosphino)methyl]-Pyrrolidine can be compared with other similar organophosphorus compounds, such as:
Bis(diphenylphosphino)amine: This compound also contains diphenylphosphino groups but differs in its overall structure and reactivity.
Diphenylphosphinoethane: Another similar compound, which is used as a ligand in coordination chemistry.
The uniqueness of (2R,4R)-(+)-2-(Diphenylphosphinomethyl)-4-(diphenylphosphino)pyrrolidine lies in its specific structure, which allows for unique interactions with metal ions and other chemical species.
Eigenschaften
Molekularformel |
C29H29NP2 |
|---|---|
Molekulargewicht |
453.5 g/mol |
IUPAC-Name |
[5-(diphenylphosphanylmethyl)pyrrolidin-3-yl]-diphenylphosphane |
InChI |
InChI=1S/C29H29NP2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)23-24-21-29(22-30-24)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,24,29-30H,21-23H2 |
InChI-Schlüssel |
PQHKXSOICTYGQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CNC1CP(C2=CC=CC=C2)C3=CC=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(6-Chloro-2-methylpyridin-3-yl)methyl]morpholine](/img/structure/B8790715.png)







![10-Bromo-9-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxamide](/img/structure/B8790774.png)

